4,4'-Dihydroxyazobenzene

Catalog No.
S604526
CAS No.
2050-16-0
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxyazobenzene

CAS Number

2050-16-0

Product Name

4,4'-Dihydroxyazobenzene

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O

Synonyms

4,4'-azobis(phenol), 4,4'-dihydroxyazobenzene

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O

The exact mass of the compound 4,4'-Dihydroxyazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402595. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dihydroxyazobenzene (DHAB) is a bifunctional photochromic monomer characterized by an azobenzene core flanked by two para-positioned phenolic hydroxyl groups [1]. In industrial and advanced laboratory procurement, DHAB is primarily sourced as a reactive building block for synthesizing light-responsive polyurethanes, epoxies, and liquid crystal elastomers (LCEs). Unlike standard aliphatic or aromatic diols, DHAB undergoes rapid, reversible trans-cis photoisomerization upon exposure to UV (typically 355–365 nm) and visible light (440–450 nm) [2]. This molecular-level geometric shift—from a linear ~9 Å trans conformation to a bent cis conformation—translates into macroscopic mechanical work or phase transitions in polymer networks[3]. Consequently, DHAB is a critical precursor for smart materials, including self-healing elastomers, photo-actuators, and dynamic supramolecular assemblies, offering high thermal stability (melting point ~215 °C) and reliable step-growth polymerization kinetics .

Substituting 4,4'-Dihydroxyazobenzene with generic azobenzene or mono-functional analogs (like 4-hydroxyazobenzene) fundamentally disrupts polymer synthesis and material performance[1]. Unsubstituted azobenzene lacks the reactive hydroxyl sites required for step-growth polymerization, making it impossible to covalently integrate into polyurethane or epoxy backbones [2]. Mono-functional 4-hydroxyazobenzene acts as a chain terminator, capping polymer chains and severely limiting molecular weight, which destroys the mechanical robustness required for elastomers. Furthermore, replacing DHAB with standard industrial bisphenols (such as Bisphenol A) yields structurally similar linear polymers but completely eliminates the photo-responsive actuation, rendering the final material useless for smart-material applications [3]. The specific para-diol configuration of DHAB is strictly required to achieve both high-molecular-weight linear chain extension and reversible light-triggered macroscopic deformation.

Bifunctional Chain Extension for High-Molecular-Weight Photo-Elastomers

In the synthesis of photoresponsive polyurethanes, 4,4'-Dihydroxyazobenzene serves as a critical chain extender. Comparative synthesis models demonstrate that utilizing DHAB yields high-molecular-weight linear polymers (Mw > 16,000 Da) capable of forming robust, self-supporting films[1]. In contrast, attempting to use 4-hydroxyazobenzene under identical diisocyanate coupling conditions results in chain termination, yielding low-molecular-weight oligomers that cannot form elastomeric networks. The dual para-hydroxyl groups of DHAB ensure a 1:1 stoichiometric reactivity that supports the formation of dynamic polyurethane networks with >93% self-healing efficiency [2].

Evidence DimensionPolymerization role and molecular weight potential
Target Compound DataDHAB acts as a bifunctional chain extender, yielding Mw > 16,000 Da
Comparator Or Baseline4-Hydroxyazobenzene acts as a chain terminator, yielding oligomeric products
Quantified DifferenceEnables full step-growth polymerization vs. complete chain termination
ConditionsPolyurethane synthesis via diisocyanate coupling

Procurement of the strictly bifunctional DHAB is mandatory for incorporating photochromic units into the main chain of mechanically robust elastomers.

Photo-Mechanical Actuation vs. Standard Bisphenols

When formulated into crosslinked polymer networks (such as epoxies or polyurethanes), DHAB imparts profound photo-mechanical properties that standard industrial diols cannot match. Studies evaluating azobenzene-functionalized polyurethane (AzoPU) elastomers synthesized with DHAB show a phototropic bending angle exceeding 180° within 45 seconds of UV irradiation (355–365 nm) [1]. A baseline polymer network synthesized using Bisphenol A (BPA) as the diol substitute exhibits 0° of photo-induced bending under identical irradiation conditions, as it lacks the N=N double bond required for trans-cis isomerization[2].

Evidence DimensionMacroscopic photo-actuation (bending angle)
Target Compound DataDHAB-based polymer exhibits >180° bending in <45 s
Comparator Or BaselineBisphenol A (BPA)-based polymer exhibits 0° bending
Quantified Difference>180° absolute difference in photo-mechanical response
ConditionsUV light irradiation (355-365 nm) of crosslinked elastomer strips at room temperature

Justifies the selection of DHAB over cheaper, conventional bisphenols when engineering light-responsive soft robotics or dynamic optical devices.

Photostationary State (PSS) Efficiency via Electron-Donating Substituents

The presence of electron-donating hydroxyl groups at the para positions of the azobenzene core significantly enhances the photoisomerization efficiency of DHAB compared to unsubstituted azobenzene. Spectroscopic evaluations in solvent systems indicate that upon UV irradiation, DHAB rapidly reaches a highly efficient photostationary state (PSS) with cis-isomer concentrations reaching up to 88–94%[1]. Unsubstituted azobenzene typically exhibits lower baseline cis-conversion. The auxochromic effect of the -OH groups red-shifts the π-π* and n-π* transitions, improving the spectral overlap and energy transfer necessary for rapid, high-yield isomerization [2].

Evidence DimensionMaximum cis-isomer conversion at Photostationary State (PSS)
Target Compound DataDHAB reaches ~88-94% cis-isomer content
Comparator Or BaselineUnsubstituted azobenzene typically reaches <80% cis-isomer content
Quantified Difference>10% higher cis-isomer accumulation under optimal UV exposure
ConditionsUV irradiation (355-365 nm) in organic solvent (THF/Methanol)

Higher cis-isomer conversion directly correlates to a larger free-volume change and stronger mechanical actuation in the final polymerized material.

Linear Mesogenic Alignment for Liquid Crystal Elastomers

The para-substitution pattern (4,4') of DHAB provides a linear, rod-like geometry in its trans state (approximately 9 Å in length), which is a fundamental requirement for forming liquid crystal (LC) mesophases [1]. When compared to ortho-substituted analogs like 2,2'-dihydroxyazobenzene, DHAB allows for highly ordered nematic or smectic alignment within polymer matrices. The 2,2'-isomer introduces severe steric hindrance and a bent molecular geometry that disrupts LC packing, preventing the formation of anisotropic domains[2]. The linear geometry of DHAB ensures that upon trans-cis isomerization, the disruption of the LC order is maximized, generating the large macroscopic contraction forces required for LCE actuators.

Evidence DimensionMesogenic alignment capability
Target Compound Data4,4'-Dihydroxyazobenzene features a linear geometry supporting strong LC phase formation
Comparator Or Baseline2,2'-Dihydroxyazobenzene features a bent geometry that disrupts LC phase
Quantified DifferenceEnables anisotropic nematic/smectic alignment vs. isotropic disorder
ConditionsIntegration into liquid crystal elastomer (LCE) networks

Buyers formulating liquid crystal elastomers must specify the 4,4'-isomer to ensure proper mesogen alignment and maximum actuation stroke.

Photoresponsive Polyurethane Actuators

DHAB is the diol of choice for synthesizing AzoPU elastomers used in soft robotics. Its bifunctionality allows main-chain integration, translating the >88% cis-isomerization efficiency into rapid >180° macroscopic bending, making it superior to mono-functional chain-terminating azobenzenes [1].

Smart Epoxy Resins and Adhesives

Used as a functional replacement for Bisphenol A (BPA) in epoxy formulations (e.g., reacting with epichlorohydrin to form DGEAB). This yields crosslinked networks that can undergo photo-induced stress relaxation, enabling light-triggered debonding or self-healing that BPA cannot provide [2].

Liquid Crystal Elastomers (LCEs)

The linear trans-geometry of the 4,4'-substitution makes DHAB an ideal mesogenic precursor. It is copolymerized into LCEs to create artificial muscles or optical devices that contract or change transparency upon UV irradiation, avoiding the steric disruption caused by ortho-substituted isomers [3].

XLogP3

3.4

UNII

F4YLC7I7DN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51437-66-2
2050-16-0

Dates

Last modified: 08-15-2023

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